molecular formula C9H11NO B1218372 (1R,2S)-1-amino-2-indanol CAS No. 7480-35-5

(1R,2S)-1-amino-2-indanol

Cat. No.: B1218372
CAS No.: 7480-35-5
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-UHFFFAOYSA-N
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Description

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a hydroxyl group on an indane ring makes it a versatile intermediate in various chemical syntheses.

Scientific Research Applications

(1R,2S)-1-amino-2-indanol has a wide range of applications in scientific research:

Safety and Hazards

“(1R,2S)-1-amino-2-indanol” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

As a biochemical reagent, “(1R,2S)-1-amino-2-indanol” has potential applications in life science related research . Its use in the preparation of HIV-1 protease inhibitory peptides suggests potential applications in antiviral research .

Mechanism of Action

Target of Action

Similar compounds such as (1r,2s)-2-phenylcyclopropanaminium are known to interact with enzymes like monoamine oxidase

Mode of Action

The exact mode of action of (1R,2S)-1-amino-2-indanol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to inhibit enzymes like monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters . If this compound shares this mechanism, it could potentially influence neurotransmitter levels and thus impact neural signaling.

Biochemical Pathways

If it does indeed interact with enzymes like monoamine oxidase, it could potentially affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This could lead to downstream effects on mood, cognition, and other neurological functions.

Result of Action

If it does interact with enzymes like monoamine oxidase, it could potentially influence neurotransmitter levels and thus impact neural signaling . This could lead to changes in mood, cognition, and other neurological functions.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of many drugs

Biochemical Analysis

Biochemical Properties

(1R,2S)-1-amino-2-indanol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. One of the key enzymes that this compound interacts with is aromatic L-amino acid decarboxylase (AADC). This enzyme is involved in the decarboxylation of aromatic amino acids, leading to the production of biogenic amines . The interaction between this compound and AADC is characterized by the binding of the compound to the active site of the enzyme, facilitating the decarboxylation reaction. Additionally, this compound can interact with other biomolecules, such as neurotransmitters and alkaloids, further highlighting its versatility in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in neurotransmitter synthesis, leading to changes in the levels of neurotransmitters within the cell . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of AADC, inhibiting its activity and preventing the decarboxylation of aromatic amino acids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmitter synthesis and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is known to be relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. One of the primary pathways involves the decarboxylation of aromatic amino acids by AADC, leading to the production of biogenic amines . Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within the cell, ensuring its availability for biochemical reactions . The compound can accumulate in specific cellular compartments, where it exerts its effects on biochemical pathways and cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound is positioned appropriately to interact with its target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-amino-2-indanol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone using chiral catalysts or reagents. For instance, the reduction of 2-indanone with a chiral borane reagent can yield this compound with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral resolution techniques. This can include the separation of enantiomers using chiral chromatography or the crystallization of diastereomeric salts. Another approach is the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry during the synthesis .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-amino-2-indanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-indanone, while reduction of the amino group can produce 1-amino-2-indane .

Comparison with Similar Compounds

  • (1S,2R)-1-amino-2-indanol
  • (1R,2R)-1-amino-2-indanol
  • (1S,2S)-1-amino-2-indanol

Comparison: (1R,2S)-1-amino-2-indanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. For example, the (1S,2R) isomer may exhibit different binding affinities to enzymes or receptors, leading to variations in biological activity. The specific arrangement of the amino and hydroxyl groups in this compound makes it particularly useful in asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136030-00-7, 7480-35-5
Record name (+)-cis-1-Amino-2-indanol
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URL https://commonchemistry.cas.org/detail?cas_rn=136030-00-7
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Record name 1-Amino-2-indanol, cis-(+/-)-
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Record name 1-Amino-2-indanol, cis-(+)-
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Record name cis-1-amino-2,3-dihydro-1H-inden-2-ol
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Record name 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S)
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Record name 1-AMINO-2-INDANOL, CIS-(±)-
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Record name 1-AMINO-2-INDANOL, CIS-(+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (1R,2S)-1-Amino-2-indanol serves as a versatile building block in organic synthesis, particularly as a chiral auxiliary and ligand in asymmetric catalysis. [, , , , ].

  • Chiral Auxiliary: It can be incorporated into molecules to control the stereochemical outcome of reactions, leading to the formation of enantiomerically enriched products. []
  • Ligand in Asymmetric Catalysis: It readily forms complexes with metals like copper and rhenium. These complexes act as efficient catalysts in asymmetric reactions, such as the aza-Henry reaction [] and cyclohydrocarbonylation [], affording products with high enantioselectivity.

A: this compound, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, exhibits distinct structural features []:

    • NMR: NMR analysis is crucial for confirming the structure and purity of this compound. Characteristic peaks for various protons in the molecule are observed in 1H NMR spectra. [, ]
    • CHN Analysis: Elemental analysis helps to verify the compound's purity and composition. []

    A: this compound acts as a chiral ligand, forming stable complexes with transition metals like rhenium [] and copper []. These complexes are characterized by:

    • Defined Stereochemistry: The chiral centers on the ligand influence the overall chirality of the metal complex, leading to the formation of single enantiomers. []
    • Catalytic Activity: The complexes exhibit high catalytic activity and enantioselectivity in various asymmetric reactions. For instance, Cu(II)-amino alcohol complexes derived from this compound catalyze the asymmetric aza-Henry reaction with excellent enantioselectivity (ee > 99%) [].

      ANone: The enantiomeric purity of this compound is crucial because it directly impacts the stereochemical outcome of reactions where it is used as a chiral auxiliary or ligand.

        A: Chiral HPLC is a primary technique used to determine the enantiomeric excess (ee) of this compound []. This method separates the enantiomers based on their differential interactions with a chiral stationary phase, allowing for accurate quantification of each enantiomer.

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